4-Aminopyrimidine-2-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrimidine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10)(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRABKVPWOBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Aminopyrimidine 2 Carbothioamide and Its Analogues
Synthesis of Metal Complexes Featuring 4-Aminopyrimidine-2-carbothioamide Ligands
The nitrogen and sulfur atoms within the this compound structure are excellent donors for coordination with metal ions. The thioamide group (-C(S)NH₂) in particular is a versatile coordinating unit, capable of existing in thione and thiol tautomeric forms, allowing it to act as a neutral or anionic ligand. This facilitates the formation of a wide array of stable metal complexes.
The synthesis of transition metal complexes with ligands analogous to this compound is a well-established area of research. These complexes are typically prepared through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
The general synthetic procedure involves dissolving the aminopyrimidine-based thioamide ligand in a solvent like ethanol (B145695) or methanol. A solution of the desired transition metal salt, such as a chloride or acetate (B1210297) salt of manganese(II), copper(II), or zinc(II), in the same solvent is then added, often in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govajol.info The reaction mixture is typically heated under reflux for several hours to ensure complete complex formation. ajol.info Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried.
Characterization of these complexes relies on a suite of analytical techniques. Infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. Electronic (UV-Vis) spectra and magnetic susceptibility measurements provide insights into the geometry of the complex, with octahedral and tetrahedral arrangements being common. nih.gov For instance, studies on similar Schiff base thiosemicarbazone ligands have shown they can act as tridentate S-O-N donors, forming four-coordinate complexes with various metal ions. ajol.info
Table 1: Representative Transition Metal Complexes with Analogous Thioamide Ligands This table is illustrative and based on complexes formed with similar aminothioamide ligands.
| Metal Ion (M) | Ancillary Ligands (X) | General Formula | Proposed Geometry | Coordinating Atoms |
|---|---|---|---|---|
| Mn(II) | Cl⁻ | [M(L)X] | Tetrahedral | N, S |
| Co(II) | Cl⁻, H₂O | [M(L)X₂(H₂O)₂] | Octahedral | N, S |
| Ni(II) | Cl⁻ | [M(L)Cl₂] | Tetrahedral | N, S |
| Cu(II) | Cl⁻, H₂O | [M(L)X₂(H₂O)₂] | Octahedral | N, S |
| Zn(II) | Cl⁻ | [M(L)X] | Tetrahedral | N, S |
The synthesis of organometallic derivatives, characterized by a direct metal-carbon bond, represents a more advanced derivatization of the pyrimidine (B1678525) core. While specific organometallic complexes of this compound are not widely reported, general methodologies for the C-metallation of pyrimidine rings are known and could be adapted.
One primary strategy involves the direct metallation of a C-H bond. This can be achieved by treating the pyrimidine with a strong organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate one of the ring carbons, forming a pyrimidinyl-lithium intermediate. This reactive species can then be quenched with a metal halide to form the desired organometallic compound. acs.org
Alternatively, transition-metal-catalyzed C-H activation offers a more modern and efficient route. Catalysts based on ruthenium, iridium, or palladium can facilitate the direct coupling of pyrimidine C-H bonds with various organic partners. acs.orgorganic-chemistry.org For example, ruthenium complexes have been used to catalyze the multicomponent synthesis of pyrimidines via acceptorless dehydrogenative coupling, demonstrating the formation of C-C bonds at the pyrimidine core. acs.org Applying such catalytic systems to this compound could potentially lead to the formation of organometallic derivatives, although the reactivity would need to be carefully controlled to avoid competing coordination at the N and S donor sites.
Formation of Fused Heterocyclic Systems Incorporating the this compound Core
The functional groups of this compound make it an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the intramolecular or intermolecular cyclization of the thioamide and amino moieties with suitable bifunctional reagents.
The fusion of a thiazole (B1198619) ring onto the pyrimidine core can be readily achieved via the Hantzsch thiazole synthesis. This classic method involves the reaction of a thioamide with an α-halocarbonyl compound (such as an α-haloketone or α-haloester). nih.gov
In the context of this compound, the thioamide group serves as the key reactant. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the fused thiazolopyrimidine ring system. Depending on which nitrogen atom participates in the cyclization (the exocyclic amino nitrogen or one of the endocyclic pyrimidine nitrogens), different isomers such as thiazolo[3,2-a]pyrimidines or thiazolo[3,4-a]pyrimidines could be formed. The reaction of α-haloketones with N-heterocyclic compounds is a well-established route to fused systems. nih.gov
General Scheme for Pyrimidine-Thiazole Fusion:
The synthesis of pyrazole (B372694) rings fused to the pyrimidine core creates pyrazolo[1,5-a]pyrimidine (B1248293) structures, which are of significant interest in medicinal chemistry. nih.gov A common and effective strategy for constructing this fused system involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. researchgate.netresearchgate.net
For a synthesis starting from this compound, a plausible route involves its reaction with a 1,3-dielectrophilic species. For example, condensation with a β-diketone (e.g., acetylacetone) in a suitable solvent like acetic acid or ethanol could lead to the formation of the fused pyrazole ring. The reaction would proceed via the initial formation of an enamine by reaction of the 4-amino group with one of the carbonyls, followed by intramolecular cyclization of the remaining pyrimidine nitrogen onto the second carbonyl group, and subsequent dehydration. This type of cyclocondensation reaction is a cornerstone of heterocyclic synthesis. nih.gov Another potential pathway involves the reaction of the aminopyrimidine with hydrazine (B178648) to form a hydrazino-pyrimidine intermediate, which can then be cyclized with a suitable carbonyl compound to form the pyrazole ring. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Aminopyrimidine 2 Carbothioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Aminopyrimidine-2-carbothioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable for a complete structural assignment.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons.
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring and the protons of the amino and carbothioamide functional groups. The protons of the amino (-NH₂) and thioamide (-CSNH₂) groups are anticipated to appear as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can vary depending on the solvent and concentration.
The two protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing nature of the carbothioamide group.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H5 | 6.5 - 7.5 | Doublet (d) |
| Pyrimidine-H6 | 8.0 - 8.5 | Doublet (d) |
| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet (br s) |
| Thioamide (-CSNH₂) | 9.0 - 11.0 | Broad Singlet (br s) |
Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom of the thioamide group (C=S) is a key diagnostic signal and is anticipated to appear significantly downfield, often in the range of δ 180-200 ppm, due to the deshielding effect of the sulfur atom. The carbon atoms bonded to the nitrogen of the amino group will also show characteristic chemical shifts.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | 170 - 180 |
| Pyrimidine-C4 | 160 - 170 |
| Pyrimidine-C5 | 100 - 110 |
| Pyrimidine-C6 | 150 - 160 |
| Thioamide (C=S) | 180 - 200 |
Note: The chemical shifts are approximate and can be influenced by the solvent.
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of the two pyrimidine ring protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum would show cross-peaks connecting the pyrimidine proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FT-IR spectrum is expected to display characteristic absorption bands for the N-H bonds of the amino and thioamide groups, the C=S bond of the thioamide, and the C=N and C=C bonds of the pyrimidine ring.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3400 - 3200 |
| Thioamide (-NH₂) | N-H Stretching | 3300 - 3100 |
| Pyrimidine Ring | C-H Stretching | 3100 - 3000 |
| Pyrimidine Ring | C=N, C=C Stretching | 1650 - 1550 |
| Amino (-NH₂) | N-H Bending | 1650 - 1580 |
| Thioamide | C=S Stretching | 1200 - 1050 |
Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the pyrimidine ring are expected to be strong. The C=S stretching vibration of the thioamide group, which can sometimes be weak in the FT-IR spectrum, may give a more intense and readily identifiable band in the Raman spectrum. The study of diiodine thioamide compounds by Raman spectroscopy has shown characteristic bands in the low-energy region that are sensitive to intermolecular interactions. nih.govnih.govscilit.comresearchgate.net
Expected Raman Active Modes for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyrimidine Ring | Ring Breathing/Stretching | 1600 - 1400 |
| Thioamide | C=S Stretching | 1200 - 1050 |
| Pyrimidine Ring | Ring Deformation | 1000 - 600 |
Note: Raman shifts are approximate and the intensity of the bands depends on the change in polarizability during the vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups).
For this compound, the pyrimidine ring, the amino group (-NH2), and the carbothioamide group (-C(S)NH2) all act as chromophores. The conjugated system of the pyrimidine ring is expected to give rise to intense π → π* transitions. The non-bonding electrons on the nitrogen and sulfur atoms would likely result in n → π* transitions.
A hypothetical UV-Vis spectrum would provide valuable information on the electronic properties of the molecule. The position of the maximum absorption peaks (λmax) would indicate the energy required for these electronic transitions. The intensity of these peaks, represented by the molar absorptivity (ε), offers insight into the probability of the transition occurring. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.
Hypothetical UV-Vis Spectral Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π → π | 200-300 | High ( > 10,000) |
| n → π | 300-400 | Low to Moderate (100 - 1,000) |
| Note: This table is illustrative and based on the expected behavior of similar compounds. Actual experimental data is required for confirmation. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula C₅H₆N₄S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight. The fragmentation of this ion would produce a series of smaller, characteristic fragment ions.
Expected fragmentation pathways could involve the loss of small neutral molecules such as hydrogen sulfide (H₂S), ammonia (NH₃), or cyanamide (CH₂N₂). Cleavage of the carbothioamide side chain from the pyrimidine ring would also be a likely fragmentation route. The analysis of these fragments would allow for the structural confirmation of the molecule.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Hypothetical) | Proposed Fragment Identity | Possible Neutral Loss |
| 154 | [C₅H₆N₄S]⁺ (Molecular Ion) | - |
| 137 | [C₅H₃N₃S]⁺ | NH₃ |
| 121 | [C₄H₅N₃S]⁺ | HCN |
| 95 | [C₄H₅N₂]⁺ | CSN |
| Note: This table represents plausible fragmentation patterns. Experimental data from mass spectrometry is necessary to identify the actual fragments. |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal the exact solid-state conformation of the molecule. It would confirm the planarity of the pyrimidine ring and determine the orientation of the amino and carbothioamide substituents. Crucially, this analysis would identify the network of intermolecular hydrogen bonds, which are expected to be significant given the presence of N-H and C=S groups. These interactions govern the crystal packing and influence the material's physical properties.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 95.0 |
| Z (molecules per unit cell) | 4 |
| Note: This table provides an example of crystallographic data. Actual single-crystal X-ray diffraction analysis is required to determine the true crystal structure. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to verify the empirical formula of a synthesized compound, providing a crucial check on its purity and identity.
For a pure sample of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur would be compared to the theoretically calculated values based on its molecular formula (C₅H₆N₄S). A close agreement between the experimental and calculated values (typically within ±0.4%) would confirm the elemental composition of the compound.
Elemental Composition of this compound
| Element | Symbol | Theoretical Weight % |
| Carbon | C | 38.95% |
| Hydrogen | H | 3.92% |
| Nitrogen | N | 36.33% |
| Sulfur | S | 20.80% |
| Note: The experimental values from an actual analysis would be compared against these theoretical percentages to confirm the compound's purity and composition. |
Computational and Theoretical Investigations of 4 Aminopyrimidine 2 Carbothioamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic and geometric properties of a molecule. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying molecules of pharmaceutical interest. These calculations solve for the electron density of a system to determine its energy and other properties.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For 4-Aminopyrimidine-2-carbothioamide, the HOMO is expected to be localized primarily on the electron-rich amino and carbothioamide groups, while the LUMO would likely be distributed across the electron-deficient pyrimidine (B1678525) ring.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and serves to illustrate typical values obtained from DFT calculations for similar heterocyclic compounds.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.35 | ELUMO - EHOMO; an indicator of chemical stability and reactivity. |
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra.
These calculations are typically performed using the same DFT method as the geometry optimization. The results help to confirm the optimized structure, as the absence of imaginary frequencies indicates that the structure corresponds to a true energy minimum. Comparing the calculated vibrational spectrum with an experimental one allows for a detailed understanding of the molecule's structural features. For this compound, key vibrational modes would include N-H stretching from the amino group, C=S stretching from the carbothioamide group, and various C-N and C=C stretching modes within the pyrimidine ring.
Table 2: Illustrative Vibrational Frequency Correlation (Note: This table presents a hypothetical correlation for key functional groups. Frequencies are in wavenumbers, cm⁻¹.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amino (-NH₂) | Scissoring (Bending) | 1590 - 1650 |
| Carbothioamide (C=S) | Stretching | 800 - 1250 |
| Pyrimidine Ring | C=N & C=C Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a flexible molecule like this compound, rotation around the single bond connecting the carbothioamide group to the pyrimidine ring can lead to different conformers.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
The docking process involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function. The scoring function estimates the binding affinity (or binding energy), with lower scores typically indicating a more favorable interaction. The output of a docking simulation is a set of "poses," which are the predicted binding modes of the ligand.
Analysis of the top-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding site. For this compound, the amino group, the pyrimidine ring nitrogens, and the sulfur atom of the carbothioamide group are all potential hydrogen bond donors or acceptors, making them critical for anchoring the ligand within a binding pocket.
Table 3: Hypothetical Docking Results for this compound Against a Kinase Target (Note: This data is illustrative. The target protein and results are hypothetical.)
| Parameter | Value/Description |
| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | |
| Cys919 | Hydrogen bond with amino group (-NH₂) |
| Asp1046 | Hydrogen bond with pyrimidine nitrogen |
| Glu885 | Hydrogen bond with carbothioamide group |
| Val848, Leu840 | Hydrophobic interactions with pyrimidine ring |
While docking provides a static snapshot of the binding interaction, techniques like Molecular Dynamics (MD) simulations can be used to predict the stability of the receptor-ligand complex over time. An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the binding.
By analyzing the trajectory of the ligand within the binding site during the simulation, researchers can assess the stability of the initial docking pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein, which measures how much their structures change over time. A stable RMSD suggests that the ligand remains securely bound in its predicted pose. Furthermore, MD simulations can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in predicting the activity of new compounds and in understanding the structural features that govern their potency.
Development of 2D and 3D QSAR Models
The development of QSAR models for pyrimidine derivatives often involves the calculation of a wide array of molecular descriptors. For a series of compounds related to 4-aminopyrimidine (B60600), 2D-QSAR models might be built using topological and physicochemical descriptors to correlate with their biological activities. For instance, in a study on 4,5-dihydroxypyrimidine carboxamides as HIV-1 integrase inhibitors, a multivariate QSAR study was performed using the Ordered Predictors Selection (OPS) algorithm and PLS regression, resulting in a model with reasonable predictive power. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. For a series of 2,4-dioxopyrimidine-1-carboxamide derivatives, an atom-based 3D-QSAR method was utilized to analyze their structural aspects as inhibitors of acid ceramidase. nih.gov Similarly, a 3D-QSAR model was developed for L-carvone-derived pyrimidine-urea compounds to analyze the structure-activity relationship against cancer cell lines. researchgate.net These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity.
| QSAR Model Type | Descriptors Used | Application Example | Key Findings |
| 2D-QSAR | Topological, Physicochemical | HIV-1 Integrase Inhibitors | Electronic distribution is crucial for inhibitory activity. nih.gov |
| 3D-QSAR (Atom-based) | Steric, Electrostatic | Acid Ceramidase Inhibitors | Identified key structural features for inhibitory potency. nih.gov |
| 3D-QSAR (CoMFA) | Steric, Electrostatic | Anticancer Activity | Revealed favorable and unfavorable regions for substitution. researchgate.net |
| Hologram QSAR (HQSAR) | Fragment-based | Acid Ceramidase Inhibitors | Showed good predictive ability for inhibitory potency. nih.gov |
Predictive Modeling of Biological Activity
Once validated, QSAR models serve as powerful predictive tools. For instance, a hologram QSAR (HQSAR) model for a series of 2,4-dioxopyrimidine-1-carboxamide derivatives as acid ceramidase inhibitors demonstrated good predictive capability. nih.gov These predictive models are instrumental in prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby saving time and resources in the drug discovery pipeline. The predictive power of these models is typically assessed using a test set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities of the test set compounds indicates a robust and reliable model.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
Ligand-Based Pharmacophore Generation
In the absence of a known receptor structure, ligand-based pharmacophore models can be generated from a set of active compounds. nih.gov This approach identifies the common chemical features responsible for their biological activity. For a group of pyrimidine-containing compounds, a ligand-based pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For example, a study on HDAC2 inhibitors used a ligand-based pharmacophore model to identify key features for inhibitory activity. nih.gov These models are then used as 3D queries to search large compound databases for novel molecules that match the pharmacophoric features.
Receptor-Based Pharmacophore Development
When the three-dimensional structure of the biological target is available, a receptor-based pharmacophore model can be developed. nih.gov This involves analyzing the key interactions between a known ligand and the amino acid residues in the active site of the receptor. For a target of this compound, this would involve identifying crucial hydrogen bonds, hydrophobic interactions, and aromatic stacking within the binding pocket. This approach provides a more accurate representation of the required features for binding and can guide the design of more potent and selective inhibitors.
| Pharmacophore Feature | Potential Interaction Site | Description |
| Hydrogen Bond Donor | Amino group (NH2) | Donates a hydrogen atom to form a hydrogen bond with an acceptor group on the receptor. |
| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms, Thioamide sulfur atom | Accepts a hydrogen atom to form a hydrogen bond with a donor group on the receptor. |
| Aromatic Ring | Pyrimidine ring | Engages in π-π stacking or other aromatic interactions with aromatic residues in the receptor's active site. |
| Hydrophobic Center | Alkyl or aryl substituents | Interacts with hydrophobic pockets in the receptor. |
Application in Novel Compound Discovery
Both ligand-based and receptor-based pharmacophore models are powerful tools for virtual screening, a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov The pharmacophore model acts as a filter to rapidly screen databases containing millions of compounds, identifying those that possess the desired chemical features in the correct spatial arrangement. These "hits" can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for their biological activity. This approach has been successfully applied to discover novel inhibitors for various targets. For instance, a virtual screening campaign based on a pharmacophore model led to the discovery of novel BACE1 inhibitors with improved potency. nih.gov
Molecular Dynamics (MD) Simulations
A thorough review of scientific literature indicates that specific molecular dynamics (MD) simulation studies focusing exclusively on this compound have not been extensively published. MD simulations are a pivotal computational method used to understand the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, such simulations would provide invaluable insights into its behavior at the atomic level within a biological context. The absence of this specific research limits a detailed, evidence-based discussion of its dynamic properties.
The principles of MD simulations involve calculating the trajectory of a system by integrating Newton's laws of motion. nih.gov This methodology allows for the exploration of conformational landscapes, prediction of binding affinities, and elucidation of the mechanisms of molecular interactions. nih.govacs.org While general principles of MD simulations are well-established, their application to this compound remains a prospective area of research.
The dynamic behavior of this compound in a biological milieu, such as an aqueous solution or in proximity to a cell membrane, is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. MD simulations are ideally suited to probe these dynamics. Such studies would typically analyze several parameters to characterize the compound's behavior.
Key metrics that would be assessed include:
Root Mean Square Deviation (RMSD): This parameter would be used to evaluate the structural stability of the compound's conformation over the simulation period. A stable RMSD would suggest that the molecule maintains a consistent average structure.
Radius of Gyration (R):
Solvent Accessible Surface Area (SASA): An analysis of SASA would reveal the extent to which the compound is exposed to the surrounding solvent, which is critical for understanding its solubility and potential for interacting with other molecules.
Intramolecular Hydrogen Bonds: The formation and breaking of hydrogen bonds within the molecule itself would be monitored to understand its conformational flexibility and the stability of particular three-dimensional arrangements.
Without specific research on this compound, the following table is presented as a template to illustrate how such data would typically be reported.
Table 1: Representative Data Table for Dynamic Behavior Analysis This table is for illustrative purposes only, as no specific data for this compound was found in the reviewed literature.
| Simulation Parameter | Predicted Average Value | Interpretation |
|---|---|---|
| RMSD (Å) | Data Not Available | Indicates the stability of the compound's structure over time. |
| Radius of Gyration (Rg) (Å) | Data Not Available | Reflects the compactness and overall shape of the molecule. |
A significant application of MD simulations in computational drug discovery is the assessment of the stability of a ligand bound to its protein target. mdpi.com These simulations can provide a more dynamic and accurate picture of the binding event than static docking methods. The stability of the complex formed between this compound and a putative protein target would be a key determinant of its biological activity.
The analysis of ligand-protein interaction stability via MD simulations would involve several key analyses:
Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) would be employed to estimate the binding free energy (ΔGbind) of the ligand-protein complex. A more negative value typically indicates a more stable interaction. mdpi.com
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and amino acid residues in the protein's binding site would be monitored throughout the simulation. High-occupancy hydrogen bonds are often critical for binding affinity and specificity.
Root Mean Square Fluctuation (RMSF): By calculating the RMSF of the protein's backbone atoms, researchers can identify regions of the protein that become more or less flexible upon ligand binding. This can provide insights into the mechanism of action and any allosteric effects.
The following data tables are templates that would be used to present findings from such MD simulation studies on ligand-protein interactions.
Table 2: Representative Data Table for Ligand-Protein Interaction Stability This table is for illustrative purposes only, as no specific data for this compound was found in the reviewed literature.
| Interaction Metric | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Free Energy (ΔGbind) (kcal/mol) | Data Not Available | Data Not Available |
Pre Clinical Biological Activities and Mechanistic Pathways of 4 Aminopyrimidine 2 Carbothioamide Derivatives
Antineoplastic and Antiproliferative Activities
The core structure of 4-aminopyrimidine-2-carbothioamide has proven to be a versatile scaffold for the development of potent anticancer agents. researchgate.net Numerous studies have synthesized and evaluated novel derivatives, revealing significant cytotoxic and antiproliferative effects against various cancer cell lines.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A significant body of research has established the in vitro cytotoxicity of this compound derivatives across a spectrum of human cancer cell lines. For instance, a series of new aminopyrimidine derivatives structurally related to a previously reported anticancer agent, RDS 3442, were synthesized and evaluated for their anti-proliferative activity. nih.gov The N-benzyl counterpart of RDS 3442, compound 2a, exhibited a significant decrease in cell viability in all tested tumor cell lines, with EC50 values ranging from 4 to 8 μM, indicating it was 4 to 13 times more active than the original hit compound. nih.gov
Another study reported the synthesis of novel pyrimidine (B1678525) derivatives and their evaluation as potential anticancer agents. These compounds were tested against human cancer cell lines including glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer. researchgate.net One derivative, compound 7a, demonstrated outstanding inhibition of cell proliferation across three different cancer cell strains with IC50 values of 1.77±0.35 μM for HCT-116 and 1.51±0.19 μM for MDA-MB-231. researchgate.net
Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be synthesized from aminopyrimidine precursors, have also been investigated. Compound 3b, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active in a screen against approximately 60 human tumor cell lines. mdpi.com It showed particular potency against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. mdpi.com
| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
|---|---|---|---|
| Compound 2a (N-benzyl derivative of RDS 3442) | Various tumor cell lines | 4 - 8 | nih.gov |
| Compound 7a | HCT-116 (Colon) | 1.77 ± 0.35 | researchgate.net |
| Compound 7a | MDA-MB-231 (Breast) | 1.51 ± 0.19 | researchgate.net |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione) | Various (NCI-60 panel) | Potent activity reported | mdpi.com |
Mechanisms of Cell Death Induction (e.g., Apoptosis)
A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Schiff bases derived from pyrimidines have been reported to induce apoptosis in cancer cells. nih.gov The anticancer potential and mechanism of 4-aminopyridine (B3432731) based amide derivatives were established using methods including flow cytometric analysis and nuclear staining, which are techniques used to detect apoptosis. nih.gov
Effects on Cell Cycle Progression (e.g., G2/M Arrest)
In addition to inducing apoptosis, certain 4-aminopyrimidine (B60600) derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. Specifically, some compounds have been found to cause cell cycle arrest at the G2/M phase. This disruption of the cell cycle prevents cancer cells from dividing and proliferating. For example, a bioactive tetrahydropyrimidinecarboxamide derivative, compound 4f, was found to effectively impede cell cycle progression. rsc.org
Inhibition of Specific Molecular Targets (e.g., Kinases, Tubulin Polymerization)
The anticancer activity of this compound derivatives can often be attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Kinase Inhibition: Protein kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as kinase inhibitors. researchgate.net For instance, some derivatives have been designed as dual-target inhibitors of BRD4 and PLK1. nih.gov Compound 4, a pyrimidine derivative, exhibited superior inhibitory activity against BRD4 with an IC50 value of 0.029 µM. nih.gov Another compound, compound 7, was equipotent to the reference drug volasertib (B1683956) against PLK1, with an IC50 value of 0.02 µM. nih.gov
Other Molecular Targets: Some 4-aminopyridine derivatives have been shown to stimulate the phosphorylation of the protein kinase C substrate B-50 (GAP-43) in rat brain synaptosomes, an effect dependent on extracellular Ca2+. nih.gov This suggests an indirect stimulation of Ca2+ influx and B-50 phosphorylation through voltage-dependent channels. nih.gov
In Vivo Antitumor Efficacy in Animal Models
While extensive in vitro data exists, information regarding the in vivo antitumor efficacy of this compound derivatives in animal models is more limited in the public domain. However, the promising in vitro results strongly suggest that these compounds warrant further investigation in preclinical animal models to assess their therapeutic potential in a whole-organism context.
Enzyme Inhibition Studies
Beyond their direct anticancer activities, derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.
Hydrazine-1-carbothioamide derivatives have been synthesized and analyzed for their inhibitory potential against bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX). nih.gov Interestingly, some of these derivatives displayed non-selective, potent inhibitory activity against both enzymes, while others were selective towards b-CA II. nih.gov For example, compound 3h displayed approximately 7-fold higher potential towards b-CA II as compared with the standard inhibitor acetazolamide. nih.gov
Furthermore, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. nih.gov Increased activity of this enzyme is associated with pathological conditions such as colon cancer. nih.govsemanticscholar.org One compound, compound 24, showed excellent activity with an IC50 of 2.8 ± 0.10 µM, which was significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govsemanticscholar.org
Novel pyrimidine derivatives have also been investigated for their inhibitory effects on metabolic enzymes such as human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), aldose reductase (AR), and α-glycosidase. researchgate.net The synthesized compounds exhibited Ki values in the nanomolar range against these enzymes, indicating effective inhibition. researchgate.net
| Compound Class/Derivative | Target Enzyme | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Hydrazine-1-carbothioamides (e.g., 3h) | Bovine Carbonic Anhydrase II (b-CA II) | ~7-fold more potent than acetazolamide | nih.gov |
| 2-Aminopyrimidine derivative (Compound 24) | β-Glucuronidase | IC50 = 2.8 ± 0.10 µM | nih.govsemanticscholar.org |
| Novel pyrimidine derivatives | hCA I | Ki = 39.16 ± 7.70–144.62 ± 26.98 nM | researchgate.net |
| Novel pyrimidine derivatives | hCA II | Ki = 18.21 ± 3.66–136.35 ± 21.48 nM | researchgate.net |
| Novel pyrimidine derivatives | AChE | Ki = 33.15 ± 4.85–52.98 ± 19.86 nM | researchgate.net |
| Novel pyrimidine derivatives | BChE | Ki = 31.96 ± 8.24–69.57 ± 21.27 nM | researchgate.net |
| Novel pyrimidine derivatives | α-glycosidase | Ki = 17.37 ± 1.11–253.88 ± 39.91 nM | researchgate.net |
| Novel pyrimidine derivatives | Aldose Reductase (AR) | Ki = 648.82 ± 53.74–1902.58 ± 98.90 nM | researchgate.net |
Inhibition of Key Metabolic Enzymes (e.g., BACE1, MARK4, NAPE-PLD)
Research into the therapeutic potential of 4-aminopyrimidine derivatives has revealed their capacity to inhibit crucial metabolic enzymes. Notably, derivatives of 4-aminopyrimidine and 4,6-diaminopyrimidine (B116622) have been identified as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and accumulation of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.comnih.gov The inhibition of BACE1 by these derivatives represents a promising strategy for the development of novel anti-Alzheimer's agents. mdpi.comnih.gov
While specific studies on the inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) by this compound derivatives are limited, the broader class of pyrimidine derivatives has shown activity against various kinases and enzymes. For instance, other pyrimidine-based compounds have been developed as potent inhibitors of kinases such as TYK2 and FLT3, suggesting the potential of the pyrimidine scaffold to be adapted for MARK4 inhibition. nih.govsemanticscholar.org Similarly, while direct inhibition of NAPE-PLD by this compound derivatives has not been extensively reported, various other heterocyclic compounds have been identified as NAPE-PLD inhibitors, indicating that this enzyme is a druggable target. nih.govnih.gov
Kinetics of Enzyme Inhibition (e.g., IC50 determination)
The inhibitory potency of 4-aminopyrimidine derivatives against BACE1 has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. In a study focused on the design and optimization of aminopyrimidine and diaminopyrimidine derivatives, a lead compound was identified with an IC50 of 37.4 μM. nih.gov Through structural optimization, a derivative, compound 13g , was developed that exhibited a significantly improved potency with an IC50 value of 1.4 μM, representing a 26-fold increase in activity against BACE1. nih.gov
Interactive Table: BACE1 Inhibition by 4-Aminopyrimidine Derivatives
This table showcases the improvement in inhibitory activity against BACE1 achieved through chemical optimization of the 4-aminopyrimidine scaffold.
Specificity and Selectivity Profiling Against Enzyme Families
The selectivity of drug candidates is a critical factor in minimizing off-target effects. Research on 2-aminopyrimidine derivatives has demonstrated the potential for achieving high selectivity against specific enzyme targets. For example, certain 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of FLT3 kinase over the structurally related c-KIT kinase. semanticscholar.org This selectivity is crucial as non-selective inhibition of c-KIT can lead to myelosuppression. semanticscholar.org
In the context of BACE1 inhibitors, selectivity over other aspartyl proteases is a key objective. mdpi.com While detailed selectivity profiles for the this compound scaffold against a broad range of enzyme families are not extensively documented in the available literature, the principle of achieving selectivity through structural modification is well-established for the pyrimidine class of compounds. Further investigation into the selectivity of this compound derivatives is warranted to fully assess their therapeutic potential.
Antimicrobial Efficacy
The pyrimidine scaffold is a well-known pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated significant activity against a range of microbial pathogens.
Antifungal Activity Against Pathogenic Fungi
The antifungal potential of pyrimidine derivatives has also been explored. A study on pyrimidine derivatives containing an amide moiety revealed their in vitro antifungal activities against pathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One particular derivative, 5o , demonstrated excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov
Furthermore, a series of 4-alkylthiopyridine-2-carbothioamides, which are structurally related to the target compound, have been evaluated for their antifungal activity. These compounds showed moderate activity against Trichophyton mentagrophytes. nih.gov
Interactive Table: Antifungal Activity of a Pyrimidine Derivative
This table compares the antifungal efficacy of a pyrimidine derivative to a standard fungicide.
Investigation of Antimicrobial Mechanisms (e.g., Biofilm Inhibition)
Bacterial biofilms pose a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The 2-aminopyrimidine scaffold has been identified as a novel modulator of bacterial biofilm formation. nih.govrsc.org Studies have shown that certain 2-aminopyrimidine derivatives can inhibit biofilm formation by methicillin-susceptible Staphylococcus aureus (MSSA) through non-toxic mechanisms. nih.gov For example, compounds 23 and 26 inhibited MSSA biofilm formation by 66% and 80% at a concentration of 200 µM, with IC50 values of 137 µM and 67 µM, respectively. nih.gov Interestingly, some derivatives were also found to promote biofilm formation, indicating a complex structure-activity relationship. nih.gov
Interactive Table: Biofilm Inhibition by 2-Aminopyrimidine Derivatives
This table summarizes the biofilm inhibitory activity of selected 2-aminopyrimidine derivatives against MSSA.
Compound Names Mentioned in the Article
Other Investigated Biological Modulations
Derivatives of this compound and related pyrimidine structures have been the subject of various preclinical investigations to determine their potential therapeutic applications beyond their primary development targets. These studies have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and neuromodulatory effects. This section details the findings from these explorations, highlighting the mechanistic pathways through which these compounds exert their effects.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has been explored through their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
A series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized to inhibit the expression of inflammatory factors associated with acute lung injury. nih.gov Similarly, spiropyrimido[4,5-d]pyrimidines, synthesized through the reaction of substituted 4-aminopyrimidine-5-carbonitriles, were evaluated for their anti-inflammatory effects. researchgate.net Certain compounds from this series demonstrated significant inhibitory activity against the lipoxygenase enzyme. researchgate.net
Further research into pyrimidine derivatives has identified selective inhibitors of COX-2. nih.gov Two such derivatives, designated L1 and L2, exhibited high selectivity for COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human monocytic cell growth, further underscoring their anti-inflammatory potential. nih.gov In another study, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide were found to suppress the inflammatory response by 46.7% and 46.4%, respectively, in a carrageenan-induced paw edema model. semanticscholar.org
The table below summarizes the anti-inflammatory activity of selected pyrimidine derivatives.
| Compound Class | Specific Derivative(s) | Target/Model | Observed Effect | Reference |
| 4-Indolyl-2-arylaminopyrimidines | Not specified | Inflammatory factors in acute lung injury | Inhibition of inflammatory factor expression | nih.gov |
| Spiropyrimido[4,5-d]pyrimidines | Compound 3b | Lipoxygenase (LOX) | Potent inhibitory activity | researchgate.net |
| Pyrimidine Derivatives | L1, L2 | Cyclooxygenase-2 (COX-2) | High selectivity and inhibition, comparable to meloxicam | nih.gov |
| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | 46.7% suppression of inflammatory response | semanticscholar.org |
Antioxidant Potential
The antioxidant capacity of pyrimidine derivatives is another area of active investigation. These compounds can mitigate oxidative stress by scavenging free radicals. Thiamine (B1217682), a naturally occurring pyrimidine derivative also known as vitamin B1, is known to inhibit lipid peroxidation. ijpsonline.com
Synthetic pyrimidine derivatives have also shown promising antioxidant activities. ijpsonline.com For instance, a series of novel pyrimidine acrylamides were synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals. mdpi.com While showing moderate activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, some derivatives were effective inhibitors of lipid peroxidation. mdpi.com Another study on fused heterocyclic compounds derived from 6-(Benzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile also reported on the antioxidant properties of the synthesized molecules. nih.gov
Research has also demonstrated that certain pyrimidine derivatives possess both anti-inflammatory and antioxidant properties. The compounds L1 and L2, noted for their COX-2 inhibition, were also found to reduce levels of reactive oxygen species (ROS), confirming their antioxidant capabilities. nih.gov Similarly, hydrazine-1-carbothioamide derivatives have been synthesized and shown to possess antioxidant activity. researchgate.net
The antioxidant activities of various pyrimidine derivatives are detailed in the table below.
| Compound Class | Specific Derivative(s) | Assay/Model | Key Finding | Reference |
| Pyrimidine Acrylamides | Compounds 4–7 | Lipid Peroxidation Inhibition | High activity (71–82%) | mdpi.com |
| Pyrimidine Derivatives | L1, L2 | Reactive Oxygen Species (ROS) Assay | Reduction in free radical levels | nih.gov |
| Hydrazine-1-carbothioamides | Compound 5b | DPPH Inhibition | Potent antioxidant (IC50 = 103.4 ± 1.15 μM) | researchgate.net |
| Chromenopyrimidinethiones | Compound 2a | DPPH and ABTS assays | Most potent antioxidant activity among tested compounds | ijpsonline.com |
Antiviral Activities
The pyrimidine scaffold is a core component of many molecules with demonstrated antiviral activity. nih.gov Research has focused on the development of pyrimidine derivatives targeting a variety of viruses.
One area of investigation involves pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which have shown activity against coronaviruses. mdpi.com Specifically, compounds with amino-indane or tetrahydronaphthalene substitutions exhibited selective efficacy against human coronaviruses 229E and OC43. mdpi.com Another class of pyrimidine derivatives, 4-oxotetrahydropyrimidines, has been developed as novel capsid assembly modulators of the hepatitis B virus (HBV). nih.gov Compound 27 (58031) from this series showed submicromolar activity against HBV by inducing the assembly of empty viral capsids. nih.gov
The broad-spectrum antiviral potential of pyrimidine derivatives is significant, with studies reporting activity against influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov The general mechanism often involves the inhibition of crucial viral enzymes or processes required for replication.
A summary of the antiviral activities of selected pyrimidine derivatives is provided below.
| Compound Class | Specific Derivative(s) | Target Virus | Mechanism of Action | Reference |
| Pyrimido[4,5-d]pyrimidines | Compounds 7a, 7b, 7f | Human Coronaviruses (229E, OC43) | Inhibition of virus-induced cytopathic effects | mdpi.com |
| 4-Oxotetrahydropyrimidines | Compound 27 (58031) | Hepatitis B Virus (HBV) | Capsid assembly modulator; induces empty capsids | nih.gov |
| General Pyrimidine Derivatives | Various | Influenza, RSV, Herpes, HIV | Inhibition of viral replication | nih.gov |
Modulatory Effects on Neurological Pathways
The potential of pyrimidine derivatives to modulate neurological pathways has been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A key target in this area is the beta-amyloid cleaving enzyme-1 (BACE1), which is involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients.
A series of novel 4-aminopyrimidine and 4,6-diaminopyrimidine derivatives were designed as BACE1 inhibitors. nih.gov Through optimization of a lead compound, a derivative designated as 13g was developed, which showed a 26-fold increase in potency. nih.gov Furthermore, permeability assays suggested that this compound has the potential to cross the blood-brain barrier, a critical characteristic for drugs targeting the central nervous system. nih.gov
The table below highlights the research on the neurological pathway modulation by pyrimidine derivatives.
| Compound Class | Specific Derivative(s) | Target | Potential Application | Key Finding | Reference |
| 4-Aminopyrimidine / 4,6-Diaminopyrimidine Derivatives | Compound 13g | Beta-amyloid cleaving enzyme-1 (BACE1) | Alzheimer's Disease | IC50 = 1.4 μM; 26-fold more potent than lead compound | nih.gov |
Advanced Research Applications of 4 Aminopyrimidine 2 Carbothioamide in Chemical Science
Ligand Design in Coordination Chemistry
The unique molecular structure of 4-Aminopyrimidine-2-carbothioamide, featuring a pyrimidine (B1678525) ring, an amino group, and a carbothioamide (thioamide) functional group, makes it an exceptional ligand in coordination chemistry. The nitrogen atoms within the pyrimidine ring and the amino substituent, along with the sulfur and nitrogen atoms of the thioamide group, act as potential donor sites. This multi-dentate character allows it to form stable complexes with a variety of transition metal ions.
Researchers have utilized derivatives of aminopyrimidines and carbothioamides to synthesize novel coordination compounds with interesting geometries and properties. For instance, studies on related aminopyridine ligands have shown their ability to coordinate with copper(II) ions, forming complexes with square pyramidal geometries. nih.gov In one such complex, [Cu(4-aminopyridine)₃(NCS)₂], the copper ion is coordinated by nitrogen atoms from three 4-aminopyridine (B3432731) ligands and two isothiocyanate molecules. nih.gov The thioamide group, in particular, is a versatile coordinating unit, capable of binding to metals through either the sulfur or nitrogen atom, or by bridging metal centers. The ability of the related pyridine-2-carbothioamide (B155194) (PCA) ligand to form half-sandwich complexes with Ruthenium (Ru) and Osmium (Os) highlights the potential of such scaffolds in creating organometallic compounds. nih.govresearchgate.net Density Functional Theory (DFT) calculations on these types of complexes have been used to understand the energy differences between protonated and deprotonated forms of the ligand upon coordination. nih.govresearchgate.net
The coordination behavior is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The resulting complexes can exhibit diverse structural motifs, from simple mononuclear species to intricate polynuclear arrays. These coordination compounds are not merely structural curiosities; their electronic and steric properties can be fine-tuned by modifying the pyrimidine core, making them suitable for applications in catalysis and materials science.
Development of Chemosensors and Fluorescent Probes
The inherent functionalities of this compound serve as an excellent platform for designing chemosensors and fluorescent probes. The amino and thioamide groups can act as recognition sites for specific analytes, while the pyrimidine ring can be part of a larger chromophoric or fluorophoric system.
Metal Ion Sensing Applications
The thioamide group is known for its strong affinity for soft metal ions, making carbothioamide derivatives effective sensors. Research has demonstrated the development of hydrazine-carbothioamide-based fluorescent chemosensors for the detection of ions like Zn²⁺. mdpi.com In one study, a sensor molecule exhibited selective fluorescence emission for Zn²⁺ with a detection limit of 0.39 μM, operating through a chelation-enhanced fluorescence (CHEF) process. mdpi.com Similarly, 4-quinolone-carboxamide and carbothioamide compounds have been investigated as fluorescent sensors for Cu²⁺ and Fe³⁺ in environmental samples like tap water. nih.gov
Photoswitchable fluorescent probes, often based on diarylethene or spiropyran structures, have been successfully designed for detecting various metal ions, including Al³⁺ and Zn²⁺. nih.gov The integration of a recognition moiety, such as the one provided by the this compound structure, into these photoswitchable systems could allow for light-controlled sensing. The principle often involves the formation of a complex between the sensor and the metal ion, which alters the photophysical properties of the probe, leading to a measurable change in color (colorimetric) or fluorescence intensity ("turn-on" or "turn-off"). nih.govmdpi.com For example, a Schiff base ligand with azomethine and thiol groups showed distinct color changes upon binding to Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com
| Sensor Type | Target Ion(s) | Detection Principle | Limit of Detection (LOD) | Reference |
| Hydrazine-carbothioamide | Zn²⁺ | Chelation-Enhanced Fluorescence | 0.39 μM | mdpi.com |
| 4-Quinolone-carbothioamide | Cu²⁺, Fe³⁺ | Fluorescence Complexation | Not Specified | nih.gov |
| Schiff Base (Thiol/Azomethine) | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric Complexation | Not Specified | mdpi.com |
| Pyridine Derivative Array | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence Array Sensing | Not Specified | mdpi.com |
Detection of Small Molecules
Beyond metal ions, derivatives of the core structure are employed to detect various small organic and biological molecules. The development of fluorescent probes for biothiols like cysteine, homocysteine, and glutathione (B108866) is a significant area of research due to their biological importance. nih.gov Design strategies often involve specific chemical reactions between the probe and the thiol, such as cyclization or conjugate addition, leading to a change in fluorescence. nih.gov
Furthermore, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been fabricated for the selective detection of bacteria. rsc.org One such sensor showed enhanced fluorescence in the presence of Pseudomonas aeruginosa with a detection limit of 46 CFU. rsc.org The development of coordination polymers as fluorescent chemosensors has also been explored for detecting nitro antibiotics, where the material's fluorescence is quenched upon interaction with the analyte. rsc.org The covalent assembly strategy is another advanced method for creating fluorescent probes, where the analyte triggers a reaction that forms a new, highly fluorescent molecule. nih.gov These approaches highlight the potential for this compound to be incorporated as a key recognition or signaling unit in probes for a wide array of small molecules.
Building Blocks for Complex Molecular Architectures and Biomolecules
The 4-aminopyrimidine (B60600) moiety is a crucial structural element found in numerous biologically active compounds and serves as a versatile building block in synthetic chemistry. google.com Aminopyrimidines are key intermediates in the synthesis of vital biomolecules, including Vitamin B1 (thiamin). google.com The synthesis of thiamin involves constructing the pyrimidine ring and subsequently attaching a thiazole (B1198619) ring. google.com
The reactivity of the amino and carbothioamide groups in this compound allows for a wide range of chemical transformations, making it a valuable starting material for creating more complex molecules. For instance, hydrazine-carbothioamide derivatives can be synthesized and subsequently reacted with isocyanates or isothiocyanates to produce compounds with potential biological activities, such as RXRα antagonists. nih.gov The pyrimidine scaffold can be systematically modified to explore structure-activity relationships (SAR) for various therapeutic targets. nih.govmdpi.com
The synthesis of 2-aminopyrimidine (B69317) derivatives from chalcone (B49325) precursors or through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines demonstrates the utility of the pyrimidine core in generating molecular diversity. ajol.infomdpi.comnih.gov These synthetic routes can lead to the creation of libraries of compounds for screening against biological targets like β-glucuronidase or protein kinases. mdpi.comnih.govnih.gov The ability to use this compound as a scaffold allows for the construction of supramolecular architectures, where non-covalent interactions guide the assembly of well-defined, complex structures. mdpi.com
Exploration in Materials Science for Functional Compounds
The application of this compound and its derivatives extends into materials science, where its unique properties are harnessed to create functional materials. The ability of the molecule to form stable coordination complexes is a key attribute. When linked with metal ions, it can give rise to coordination polymers or metal-organic frameworks (MOFs). rsc.org These materials are of great interest due to their tunable porosity, stability, and functional properties, which can be exploited in areas such as gas storage, catalysis, and sensing. A luminescent coordination polymer, for example, has been used as a highly efficient chemosensor for detecting nitro antibiotics in water. rsc.org
Furthermore, the pyrimidine core can be incorporated into fluorescent organic nanoparticles (FONPs). rsc.org These nanomaterials have advantages over traditional molecular probes, including higher brightness, better photostability, and the ability to function in aqueous environments, making them suitable for biological imaging and sensing applications. rsc.org The development of a pyrimidine-based FONP probe for detecting the bacterium Pseudomonas aeruginosa showcases a practical application in this domain. rsc.org The inherent electronic properties of the pyrimidine ring also suggest potential applications in electronic materials, where it could be used as a building block for organic semiconductors or other functional organic materials.
Conclusion and Future Perspectives in 4 Aminopyrimidine 2 Carbothioamide Research
Synthesis and Optimization of Novel Derivatives
The continued exploration of 4-aminopyrimidine-2-carbothioamide's therapeutic potential heavily relies on the strategic synthesis and optimization of new derivatives. Future efforts will likely focus on modifying the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. Medicinal chemistry campaigns, similar to those that have successfully optimized other scaffolds, will be crucial. nih.gov The synthesis of a variety of analogues, by introducing different substituents on the pyrimidine (B1678525) ring and the carbothioamide group, will be a key strategy. For instance, creating libraries of related compounds, as has been done for other 2-aminopyrimidine (B69317) derivatives, allows for systematic evaluation and the establishment of structure-activity relationships (SAR). nih.govsemanticscholar.org
Optimization strategies may involve:
Bioisosteric Replacement: Replacing the carbothioamide group with other functional groups (e.g., carboxamides) to modulate activity and physicochemical properties, a technique explored in similar heterocyclic compounds. nih.gov
Scaffold Hopping and Hybridization: Designing hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties to create dual-target inhibitors or agents with enhanced potency. mdpi.com
Structure-Guided Design: Utilizing structural information from target-ligand complexes to rationally design derivatives with improved binding affinity and selectivity.
The goal of these synthetic endeavors is to identify lead compounds with superior therapeutic profiles, such as increased potency against specific biological targets and improved metabolic stability. nih.gov
Deeper Mechanistic Elucidation of Biological Actions
While various pyrimidine derivatives have demonstrated a wide range of biological activities, a deeper understanding of the precise molecular mechanisms of this compound and its future derivatives is essential. Future research must move beyond preliminary screening to pinpoint the specific cellular targets and pathways modulated by these compounds.
Key areas for investigation include:
Target Identification and Validation: Identifying the primary intracellular targets, which for many anticancer pyrimidine analogues is DNA or critical enzymes involved in cell proliferation. nih.govnih.govnih.gov For example, studies on related pyrimidine-2,4-diamine analogues have shown that they can act by suppressing the transcription and expression of specific proteins like GTSE1, leading to cell cycle arrest. nih.gov
Pathway Analysis: Elucidating the downstream signaling cascades affected by the compound's interaction with its target. This could involve investigating effects on apoptosis, cell migration, DNA damage repair, and other crucial cellular processes. nih.govnih.gov
Binding Studies: Characterizing the interaction of these compounds with biological macromolecules. Techniques like binding assays with DNA or specific proteins can reveal the nature and strength of these interactions, as has been demonstrated for other 2-aminopyrimidine-based agents. nih.gov
A thorough mechanistic understanding is critical for optimizing drug design, predicting potential resistance mechanisms, and identifying patient populations most likely to respond to treatment.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing drug discovery, and this will be paramount in advancing research on this compound. In silico methods can significantly accelerate the design-synthesis-testing cycle, making it more efficient and cost-effective.
Future research will increasingly integrate:
Molecular Docking: To predict the binding modes and affinities of novel derivatives with their putative biological targets, such as enzymes or DNA. nih.govsemanticscholar.orgnih.govdovepress.com This helps in prioritizing which compounds to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structures of the derivatives with their biological activities.
Advanced Molecular Modeling: Employing techniques like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to understand the intermolecular interactions that stabilize the compound's structure and its binding to a target. mdpi.com
Pharmacokinetic (ADME) Prediction: Using computational tools to predict the absorption, distribution, metabolism, and excretion properties of new derivatives early in the discovery process. nih.gov
These computational studies, when validated by experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a powerful platform for the rational design of next-generation inhibitors. nih.govmdpi.com
Emerging Research Directions and Interdisciplinary Collaborations
The broad spectrum of activities reported for pyrimidine-based compounds—including anticancer, antimalarial, and enzyme inhibition—suggests that the therapeutic applications of this compound derivatives are far from fully explored. nih.govnih.govmdpi.com Future research should venture into new therapeutic areas based on the mechanistic insights gained.
Emerging directions may include:
Targeting Drug Resistance: Developing derivatives that are effective against drug-resistant strains of pathogens or cancer cells. mdpi.comnih.gov
Novel Enzyme Inhibition: Investigating the inhibitory potential against a wider range of enzymes implicated in various diseases, expanding beyond traditional targets. semanticscholar.orgdovepress.com
Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs to enhance therapeutic outcomes and reduce toxicity. nih.gov
Achieving these ambitious goals will necessitate strong interdisciplinary collaborations. The integration of expertise from synthetic organic chemistry, medicinal chemistry, molecular and cellular biology, pharmacology, and computational science will be indispensable. Such collaborative efforts will foster innovation and accelerate the translation of promising research findings from the laboratory to potential clinical applications.
Q & A
Q. What are the standard synthesis protocols for 4-Aminopyrimidine-2-carbothioamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives with β-ketoesters or via substitution reactions on pre-functionalized pyrimidine cores. For example, intermediates are purified using column chromatography and characterized via High Performance Liquid Chromatography (HPLC) (>95% purity) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Key parameters include reaction temperatures (70–100°C) and catalysts like triethylamine .
Q. Table 1: Common Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, acetonitrile/water mobile phase |
| ¹H NMR | Structural elucidation | 400–600 MHz, DMSO-d6 solvent |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI+ mode, m/z accuracy ±0.1 Da |
Q. How do researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests under controlled humidity (40–75% RH), temperature (25–40°C), and light exposure. Samples are analyzed via UV-Vis spectroscopy (λmax monitoring) and HPLC to quantify degradation products. Data from NIST Standard Reference Database 69 are used to benchmark stability profiles .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms). Researchers should:
- Replicate experiments using standardized protocols (e.g., IC50 determination with triplicate measurements).
- Perform structure-activity relationship (SAR) studies to isolate pharmacophores responsible for activity.
- Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
Q. What strategies optimize the synthesis of this compound analogs for enhanced bioactivity?
- Methodological Answer : Rational design involves:
- Computational modeling (e.g., molecular docking to predict target binding).
- Regioselective functionalization (e.g., introducing electron-withdrawing groups at C-5 to modulate reactivity).
- Parallel synthesis to generate libraries of analogs, followed by high-throughput screening .
Q. Table 2: Key Structural Modifications and Observed Effects
| Modification Site | Functional Group | Bioactivity Impact |
|---|---|---|
| C-2 | Thioamide → Amide | Reduced cytotoxicity |
| C-4 | Amino → Methyl | Enhanced solubility |
| C-5 | Halogen substitution | Increased enzyme affinity |
Q. How do researchers address discrepancies in reactivity data under acidic vs. basic conditions?
- Methodological Answer : Systematic reactivity studies are conducted by:
- Monitoring hydrolysis/oxidation rates via kinetic assays (e.g., UV-Vis monitoring at 260 nm for pyrimidine ring stability).
- Adjusting pH (1–13) and using buffers (e.g., phosphate, acetate) to isolate pH-dependent degradation pathways.
- Comparing results with structurally related compounds (e.g., 4-Amino-2-methylpyrimidine) to identify substituent-specific trends .
Data Validation and Literature Review
Q. What databases and tools are recommended for validating physicochemical properties of this compound?
- Methodological Answer : Key resources include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
